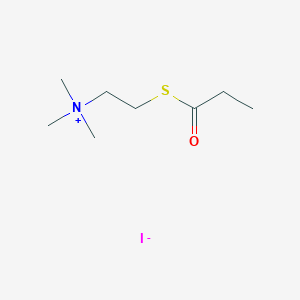
Iodure de propionylthiocholine
Vue d'ensemble
Description
Propionylthiocholine iodide is a chemical compound with the molecular formula C8H18INOS. It is commonly used as a substrate in biochemical assays to measure the activity of cholinesterase enzymes, particularly acetylcholinesterase. This compound is a synthetic analog of acetylcholine, a neurotransmitter, and is valuable in various scientific research applications.
Applications De Recherche Scientifique
Propionylthiocholine iodide is widely used in scientific research, including:
Biochemistry: As a substrate to study the kinetics and inhibition of cholinesterase enzymes.
Ecotoxicology: To assess the impact of environmental pollutants on cholinesterase activity in aquatic organisms.
Biomonitoring: Employed in environmental monitoring programs to detect anticholinesterase agents in various matrices.
Medicine: Used in assays to diagnose cholinesterase-related disorders and to evaluate the efficacy of cholinesterase inhibitors.
Mécanisme D'action
Target of Action
Propionylthiocholine iodide is primarily a substrate for the enzyme cholinesterase . Cholinesterases are a group of enzymes that play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
The interaction of propionylthiocholine iodide with cholinesterase is similar to that of acetylcholine, the natural substrate of the enzyme. The enzyme breaks down propionylthiocholine iodide, resulting in the release of thiocholine . This process helps regulate the levels of acetylcholine in the nervous system, thereby controlling nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by propionylthiocholine iodide is the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By acting as a substrate for cholinesterase, propionylthiocholine iodide indirectly affects the regulation of acetylcholine levels in this pathway .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be polar and water-soluble
Result of Action
The primary result of propionylthiocholine iodide’s action is the regulation of acetylcholine levels in the nervous system. By serving as an additional substrate for cholinesterase, it can influence the rate at which acetylcholine is broken down. This can affect nerve signal transmission, with potential impacts on various physiological processes controlled by the nervous system .
Action Environment
The action of propionylthiocholine iodide can be influenced by various environmental factors. For example, the activity of cholinesterase, the enzyme that interacts with propionylthiocholine iodide, can be affected by factors such as temperature and pH . Additionally, the presence of other substances that can interact with cholinesterase, such as certain drugs or toxins, may also influence the action of propionylthiocholine iodide .
Analyse Biochimique
Biochemical Properties
Propionylthiocholine iodide interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial in biochemical reactions, particularly those involving the nervous system. The nature of these interactions involves the inhibition of these enzymes, which play a key role in the breakdown of acetylcholine, a neurotransmitter .
Cellular Effects
The effects of Propionylthiocholine iodide on cells are primarily related to its role as a cholinesterase inhibitor . By inhibiting acetylcholinesterase and butyrylcholinesterase, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism . Detailed information on its specific effects on various types of cells and cellular processes is currently limited.
Molecular Mechanism
The molecular mechanism of action of Propionylthiocholine iodide involves its binding interactions with biomolecules such as enzymes . It acts as an inhibitor for acetylcholinesterase and butyrylcholinesterase, potentially leading to changes in gene expression
Metabolic Pathways
Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes and cofactors involved in the metabolism of acetylcholine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propionylthiocholine iodide can be synthesized through the reaction of propionyl chloride with thiocholine, followed by the addition of iodine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of propionylthiocholine iodide involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propionylthiocholine iodide undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed by cholinesterase enzymes to produce propionic acid and thiocholine.
Oxidation: The thiocholine moiety can be oxidized to form disulfides.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by cholinesterase enzymes in aqueous solutions.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Conducted in the presence of nucleophiles like sodium chloride or potassium bromide in polar solvents.
Major Products Formed
Hydrolysis: Propionic acid and thiocholine.
Oxidation: Disulfides of thiocholine.
Substitution: Corresponding halide salts and substituted thiocholine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetylthiocholine iodide
- Butyrylthiocholine iodide
- Acetylthiocholine chloride
Uniqueness
Propionylthiocholine iodide is unique due to its specific structure, which includes a propionyl group. This structural difference allows it to be hydrolyzed at a different rate compared to other thiocholine derivatives, providing distinct kinetic properties. This makes it particularly useful in studies requiring differentiation between various cholinesterase substrates.
Propriétés
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIXLJDWWVGAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24578-90-3 (Parent) | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40940118 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-73-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylthiocholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of propionylthiocholine iodide in scientific research?
A1: Propionylthiocholine iodide is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.
Q2: How does propionylthiocholine iodide interact with cholinesterase?
A2: Propionylthiocholine iodide binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]
Q3: Can propionylthiocholine iodide be used to assess the impact of environmental pollutants?
A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using propionylthiocholine iodide as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.
Q4: Is there a standardized protocol for using propionylthiocholine iodide in cholinesterase assays?
A5: While propionylthiocholine iodide is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


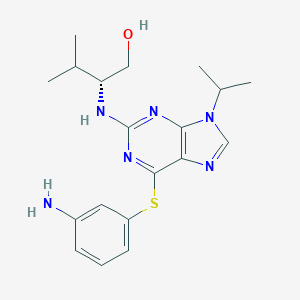

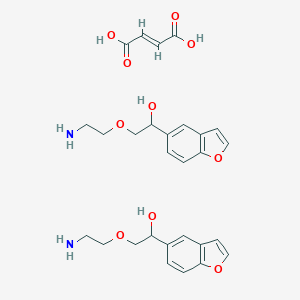
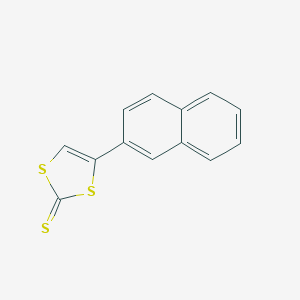

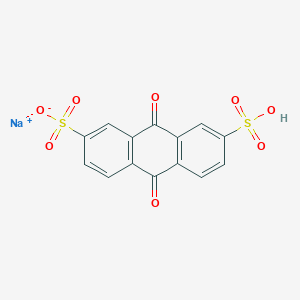
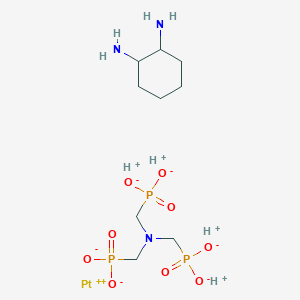

![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
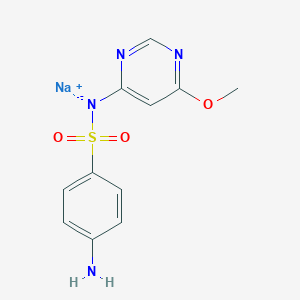
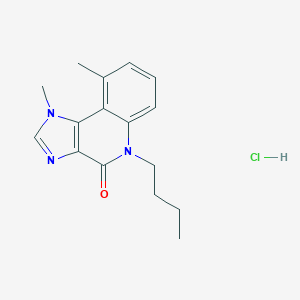
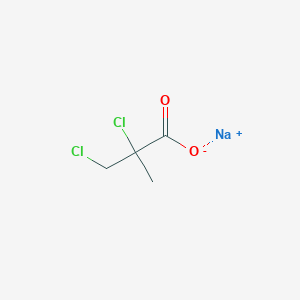
![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
